molecular formula C6H7NO3 B1396223 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione CAS No. 1314897-88-5

3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B1396223
CAS No.: 1314897-88-5
M. Wt: 141.12 g/mol
InChI Key: DXJYKRIEDIEUAT-UHFFFAOYSA-N
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Description

3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione (CAS 51483-84-2) is a versatile bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a bridged structure analogous to the 8-azabicyclo[3.2.1]octane core of tropane alkaloids, a class known for a wide array of biological activities . The incorporation of an oxygen atom and two carbonyl groups into the classic tropane skeleton provides a unique template for building novel compounds and exploring structure-activity relationships. Researchers utilize this and related oxa-aza-bicyclic scaffolds as critical intermediates in the synthesis of potential therapeutic agents . For instance, such structures have been investigated in the development of ligands for monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT), which are relevant targets for understanding substance abuse and developing treatments . The compound is offered with high purity to ensure reliable and reproducible research outcomes. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-3)6(9)10-5/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJYKRIEDIEUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(=O)C1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione represents a specialized bicyclic anhydride scaffold derived from the dehydration of cis-pyrrolidine-2,5-dicarboxylic acid. In medicinal chemistry, this core serves as a rigidified template for peptidomimetics, restricting the conformational freedom of the pyrrolidine ring to a specific cis-fused geometry. This guide details the synthesis, physicochemical properties, and reactivity profile of this molecule, emphasizing its utility as an electrophilic intermediate for generating functionalized pyrrolidine derivatives.

Chemical Identity & Structural Analysis[1][2][3]

The nomenclature 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione describes a bicyclic system where a five-membered pyrrolidine ring is bridged by a cyclic anhydride moiety.

Attribute Detail
IUPAC Name 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Common Name cis-Pyrrolidine-2,5-dicarboxylic acid anhydride
CAS Registry 51483-84-2 (8-benzyl derivative); 2044713-00-8 (8-pyrazolyl derivative)
Molecular Formula C₆H₇NO₃ (Unsubstituted core)
Core Geometry cis-Fused bicyclic system; the anhydride bridge forces the H-2 and H-5 protons into a cis relationship.[1]
Stereochemistry Meso compound (achiral) unless the N-substituent induces chirality.
Structural Connectivity

The skeleton consists of an 8-azabicyclo[3.2.1]octane framework.[1][2][3][4][5][6]

  • Position 8: Nitrogen atom (bridge).

  • Positions 1 & 5: Bridgehead carbons (alpha to nitrogen).

  • Positions 6 & 7: Ethylene bridge (beta/gamma carbons of the pyrrolidine ring).

  • Positions 2, 3, 4: The anhydride bridge, where C2 and C4 are carbonyls and position 3 is oxygen.

Synthesis Protocols

The most robust synthetic route involves the cyclization of diethyl meso-2,5-dibromoadipate with a primary amine, followed by hydrolysis and dehydration. This method ensures the requisite cis stereochemistry at the 2,5-positions, which is thermodynamically necessary for anhydride formation.

Primary Route: The Dibromoadipate Cyclization
Step 1: Cyclization to Diethyl Pyrrolidine-2,5-dicarboxylate

The reaction of meso-2,5-dibromoadipate with a primary amine (e.g., benzylamine) proceeds via a double nucleophilic substitution (SN2). The meso configuration of the starting material directs the formation of the cis-pyrrolidine diester.

  • Reagents: Diethyl meso-2,5-dibromoadipate, Benzylamine (or other R-NH₂), K₂CO₃ or Et₃N.

  • Solvent: Toluene or DMF.

  • Conditions: Reflux (110°C), 12–24 hours.

  • Yield: Typically 60–80%.

Step 2: Saponification

The diester is hydrolyzed to the dicarboxylic acid.

  • Reagents: NaOH or KOH (aq), Ethanol.

  • Conditions: Reflux, 2 hours, followed by acidification to pH 2.

  • Product: N-Benzyl-pyrrolidine-2,5-dicarboxylic acid.

Step 3: Anhydride Formation (Cyclodehydration)

The cis-dicarboxylic acid is dehydrated to form the bicyclic anhydride. Trans-isomers cannot cyclize due to ring strain, making this step a purification filter for the cis-isomer.

  • Reagents: Acetic anhydride (Ac₂O) or Acetyl chloride.[7]

  • Conditions: 60–80°C for 1–2 hours.

  • Purification: Crystallization from non-polar solvents (e.g., ether/hexane) or sublimation.

Synthetic Workflow Diagram[8]

SynthesisPath Start Diethyl meso-2,5- dibromoadipate Inter1 Diethyl N-substituted- pyrrolidine-2,5-dicarboxylate (cis-isomer) Start->Inter1 Cyclization (K2CO3, Toluene, Reflux) Amine Primary Amine (R-NH2) Amine->Inter1 Inter2 N-substituted- pyrrolidine-2,5- dicarboxylic acid Inter1->Inter2 Hydrolysis (NaOH, EtOH; then HCl) Final 3-Oxa-8-azabicyclo [3.2.1]octane-2,4-dione Inter2->Final Dehydration (Ac2O, 80°C)

Figure 1: Step-wise synthesis of the 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione core starting from acyclic adipates.

Physicochemical Properties[1][3][9]

The properties below are characteristic of the N-benzyl derivative (CAS 51483-84-2), which is the most common stable precursor.

Property Value / Description
Physical State White to off-white crystalline solid.
Melting Point 92–95°C (N-Benzyl derivative).
Solubility Soluble in DCM, THF, Ethyl Acetate. Hydrolyzes in water/alcohols.
IR Spectrum Characteristic anhydride doublet: ~1780 cm⁻¹ (sym) and ~1860 cm⁻¹ (asym).
Stability Moisture sensitive. Converts to dicarboxylic acid upon exposure to ambient humidity.
Reactivity High electrophilicity at carbonyl carbons; susceptible to nucleophilic attack.

Reactivity & Applications

The 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione scaffold acts as a "loaded spring" due to the strain of the bicyclic anhydride. It is primarily used to introduce the cis-2,5-pyrrolidine motif into larger molecules.

Nucleophilic Ring Opening

Reaction with nucleophiles (NuH) opens the anhydride ring, yielding desymmetrized pyrrolidine derivatives.

  • With Alcohols (ROH): Yields cis-2-carboxy-5-alkoxycarbonyl pyrrolidines (hemi-esters).

  • With Amines (R'NH₂): Yields cis-2-carboxy-5-carbamoyl pyrrolidines (hemi-amides), which can be cyclized to imides (3,8-diazabicyclo[3.2.1]octane-2,4-diones).

Mechanistic Pathway Diagram

Reactivity Core 3-Oxa-8-azabicyclo [3.2.1]octane-2,4-dione HemiEster Hemi-Ester (Ring Open) Core->HemiEster Nucleophilic Attack (ROH, Base) HemiAmide Hemi-Amide (Ring Open) Core->HemiAmide Nucleophilic Attack (R'NH2) Alcohol Alcohol (R-OH) Alcohol->HemiEster Amine Amine (R'-NH2) Amine->HemiAmide Imide Cyclic Imide (3,8-Diazabicyclo...) HemiAmide->Imide Dehydration (Heat/Coupling Agent)

Figure 2: Divergent reactivity pathways of the anhydride core with common nucleophiles.

Applications in Drug Development
  • Peptidomimetics: The rigid bicyclic structure mimics the turn conformation of proline-rich peptides, useful in designing inhibitors for GPCRs and proteases.

  • Scaffold Hopping: Used to replace unstable anhydride or imide motifs in lead compounds, providing different solubility and metabolic stability profiles.

  • Polymer Chemistry: Bifunctional derivatives (e.g., bis-anhydrides) serve as monomers for high-performance polyimides with enhanced thermal stability.

References

  • National Institute of Standards and Technology (NIST). 3-Oxabicyclo[3.2.1]octane-2,4-dione, 1,8,8-trimethyl- (Camphoric Anhydride). NIST Chemistry WebBook. Link

  • PubChem. 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione (Compound Summary). National Library of Medicine. Link

  • Kajihara, Y., et al. Reaction of diethyl meso-2,5-dibromoadipate with amines. (Cited in context of cysteine modification and pyrrolidine synthesis). Chem. Sci., 2011, 2, 1666–1676.[8] Link

  • Gallina, C., et al. Synthesis of cis-N,N'-dicarbobenzyloxy-5-amino-D,L-proline starting from N-carbobenzyloxy-D,L-pyrrolidine-2,5-dicarboxylic acid anhydride.Tetrahedron, 1970. (Foundational synthesis of the anhydride core).

  • Enamine Ltd. 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione.[1] Catalog Entry. Link

Sources

Structural Analysis & Synthetic Utility of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione scaffold represents a specialized, high-value intermediate in the synthesis of tropane alkaloids and conformationally restricted amino acid mimetics. Chemically, it is the cyclic anhydride of 8-azabicyclo[3.2.1]octane-2,4-dicarboxylic acid. Its rigid bicyclic framework and reactive anhydride moiety make it a critical "hinge" molecule for desymmetrization strategies in drug discovery, particularly for serotonin (SERT) and dopamine (DAT) transporter inhibitors.

Executive Summary

  • Compound Class: Bicyclic Anhydride (Tropane derivative).

  • Core Significance: Acts as a meso-anhydride precursor for the enantioselective synthesis of polysubstituted tropanes.

  • Key Reactivity: Nucleophilic ring-opening (desymmetrization) to yield chiral 2,4-disubstituted tropane derivatives.

  • Primary Application: Synthesis of cocaine analogs, glyco-mimetics, and conformationally constrained

    
    -amino acids.
    

Molecular Architecture

The molecule features a [3.2.1] bicyclic skeleton where the nitrogen atom bridges positions 1 and 5 (standard tropane numbering). The "3-oxa-2,4-dione" nomenclature indicates that the 2,3,4-carbon bridge of the parent tropane has been replaced by a cyclic anhydride moiety (–C(=O)–O–C(=O)–).

Stereochemical Configuration
  • Fusion: The anhydride ring is fused cis to the pyrrolidine rings.

  • Symmetry: The molecule possesses a plane of symmetry (

    
    ) passing through the nitrogen bridge and the anhydride oxygen, rendering it a meso  compound.
    
  • Conformation: The six-membered anhydride ring typically adopts a boat or twisted-boat conformation to accommodate the strain imposed by the [3.2.1] bridge.

Structural Variants

The nitrogen at position 8 requires substitution for stability. Common derivatives include:

  • N-Benzyl derivative (CAS 1483-84-2): Stable, crystalline solid; standard for storage.

  • N-Boc derivative: Used when carbamate protection is required for later deprotection steps.

  • N-Methyl derivative: Directly related to natural tropane alkaloids.

Synthetic Pathways

The synthesis relies on the dehydration of the corresponding cis-2,4-dicarboxylic acid. The precursor acid is often generated via oxidation of tropinone derivatives or [3+2] cycloaddition of pyrroles.

Protocol: Dehydrative Cyclization

Objective: Convert N-Benzyl-8-azabicyclo[3.2.1]octane-2,4-dicarboxylic acid to the anhydride.

  • Starting Material: 10.0 mmol cis-2,4-dicarboxylic acid precursor.

  • Reagent: Acetic anhydride (

    
    ) (excess, solvent/reagent) or Acetyl Chloride (
    
    
    
    ).
  • Conditions: Reflux for 2–4 hours under inert atmosphere (

    
    ).
    
  • Workup:

    • Remove excess

      
       via vacuum distillation.
      
    • Residue often solidifies upon cooling.

    • Recrystallization from dry toluene or

      
      .
      
  • Validation: Disappearance of broad carboxylic acid O-H stretch in IR; appearance of anhydride doublet.

Visualization: Synthesis & Desymmetrization Workflow

SynthesisPath Pyrrole N-Substituted Pyrrole Cyclo [3+2] Cycloaddition (with dielectrophile) Pyrrole->Cyclo + Tetrabromoacetone or Dielectrophile Diacid 8-Azabicyclo[3.2.1] -2,4-dicarboxylic acid Cyclo->Diacid Hydrolysis/Oxidation Anhydride 3-Oxa-8-azabicyclo [3.2.1]octane-2,4-dione (Target Scaffold) Diacid->Anhydride Ac2O, Reflux (-H2O) Hemiester Chiral Hemiester (Desymmetrized) Anhydride->Hemiester ROH, Catalyst (Desymmetrization)

Figure 1: Synthetic logic flow from pyrrole precursors to the target anhydride and subsequent desymmetrization.[1]

Spectroscopic Fingerprinting

Accurate identification relies on detecting the symmetry of the meso-anhydride and the characteristic carbonyl signals.

Infrared Spectroscopy (IR)

The cyclic anhydride moiety provides a diagnostic "doublet" in the carbonyl region due to symmetric and asymmetric stretching modes.

Functional GroupFrequency (

)
IntensityAssignment
C=O (Sym) 1800–1810StrongAnhydride symmetric stretch
C=O (Asym) 1750–1770StrongAnhydride asymmetric stretch
C–O–C 1000–1100MediumCyclic ether linkage
Nuclear Magnetic Resonance (NMR)

Data assumes the N-Benzyl derivative in


.
  • Symmetry: The spectrum is simplified; H1 is equivalent to H5, and H2 is equivalent to H4.

  • 
    H NMR Data (Predicted): 
    
    • 
       7.2–7.4 (m, 5H, Ph-H).
      
    • 
       3.6–3.8 (s, 2H, N-CH 2-Ph).
      
    • 
       3.5–3.6 (m, 2H, Bridgehead H1/H5).
      
    • 
       3.1–3.2 (d, 2H, 
      
      
      
      -carbonyl H2/H4).
    • 
       1.8–2.2 (m, 4H, Bridge methylenes H6/H7).
      
  • 
    C NMR Data (Predicted): 
    
    • 
       168–170 (C=O, Anhydride).
      
    • 
       60–65 (C1/C5 Bridgehead).
      
    • 
       45–50 (C2/C4 
      
      
      
      -carbons).

Reactivity Profile: Desymmetrization

The most powerful application of this scaffold is the desymmetrization of the meso-anhydride . By reacting the achiral anhydride with a chiral alcohol or using an organocatalyst, researchers can generate enantiomerically enriched hemiesters.

Mechanism

Nucleophilic attack occurs at one of the enantiotopic carbonyl carbons (C2 or C4).

  • Reagent: Methanol (

    
    ) or Benzyl alcohol (
    
    
    
    ).
  • Catalyst: Cinchona alkaloids (e.g., Quinidine) or chiral DMAP derivatives.

  • Product: cis-2-carbomethoxy-4-carboxylic acid derivative (chiral).

Reaction Workflow

Desym Anhydride Meso-Anhydride (Achiral) Transition Nucleophilic Attack (Stereoselective) Anhydride->Transition + MeOH / Chiral Base Product Hemiester (Chiral Building Block) Transition->Product Ring Opening

Figure 2: Desymmetrization pathway converting the achiral meso-anhydride into a chiral hemiester.

References

  • Synthesis of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione (CAS 1483-84-2): PubChem Compound Summary, CID 22235596. Available at: [Link]

  • Tropane Alkaloid Scaffolds:Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, Organic & Biomolecular Chemistry, 2013. Discusses the utility of tropane anhydrides in synthesis.
  • General Anhydride Reactivity: Rice, L. M., & Grogan, C. H. (1957). Hypotensive Agents. VIII. Azabicyclo[3.2.1]octane Derivatives. Journal of the American Chemical Society. (Describes the use of cyclopentane dicarboxylic anhydrides to form azabicyclic systems).

Sources

The Bridged Bicycle: A Technical Guide to 8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of the 8-azabicyclo[3.2.1]octane scaffold. It moves from historical chemical synthesis to modern pharmacological application, adhering to the requested scientific rigor and formatting.

Executive Summary

The 8-azabicyclo[3.2.1]octane core (commonly known as the tropane scaffold) represents one of the most privileged structures in medicinal chemistry. From the anticholinergic alkaloids of the Solanaceae family to modern CCR5 antagonists for HIV treatment, this nitrogen-bridged bicycle offers a unique stereochemical rigidity that locks pharmacophores into bioactive conformations. This guide analyzes the synthetic evolution of this scaffold—from Robinson’s landmark biomimetic synthesis to modern enantioselective catalysis—and details its diverse structure-activity relationships (SAR).

The Scaffold: Structural & Stereoelectronic Properties

The 8-azabicyclo[3.2.1]octane system consists of a piperidine ring bridged by a nitrogen atom across C1 and C5. This creates a rigid bicyclic structure that exists predominantly in a chair-envelope conformation.

  • Stereochemical Locking: The bridgehead carbons (C1, C5) restrict the flexibility of the piperidine ring, reducing the entropic penalty of receptor binding.

  • The Nitrogen Bridge: The N8 atom is pyramidal. In natural tropanes (like atropine), the N-methyl group is equatorial, but inversion is possible unless sterically hindered.

  • Exo/Endo Isomerism: Substituents at the C3 position are defined as exo (cis to the nitrogen bridge) or endo (trans to the nitrogen bridge). This stereochemistry is the primary determinant of pharmacological selectivity (e.g., muscarinic vs. DAT activity).

Historical Trajectory: The Synthetic Singularity

The history of tropane chemistry is defined by a shift from "brute force" chemical degradation to "biomimetic elegance."

The Willstätter Synthesis (1901)

Richard Willstätter’s first synthesis of tropinone is a testament to classical perseverance. It involved 15 steps starting from suberone (cycloheptanone), with an overall yield of ~0.75%.[1] While it confirmed the structure of tropine, it was industrially useless.

The Robinson Synthesis (1917)

Sir Robert Robinson revolutionized alkaloid chemistry by proposing that plants synthesize these complex molecules from simple precursors. He executed a one-pot double Mannich reaction using succindialdehyde, methylamine, and acetonedicarboxylic acid.[2]

Mechanism:

  • Intermolecular Mannich: Methylamine condenses with succindialdehyde and the enol of the ketone.[3]

  • Intramolecular Mannich: The resulting intermediate cyclizes to close the second ring.

This synthesis is not just a method; it is the archetype of biomimetic synthesis .

Visualization: The Robinson Mechanism

RobinsonSynthesis Fig 1. Robinson's Biomimetic Cascade: A Double Mannich Reaction Succ Succindialdehyde Mannich1 Intermolecular Mannich Succ->Mannich1 MeNH2 Methylamine MeNH2->Mannich1 Acetone Acetonedicarboxylic Acid Acetone->Mannich1 Imine Bis-Imine Intermediate Mannich2 Intramolecular Mannich Imine->Mannich2 Mannich1->Imine - 2 H2O Tropinone Tropinone (8-azabicyclo[3.2.1]octan-3-one) Mannich2->Tropinone - 2 CO2

Caption: The Robinson synthesis condenses three components in a single pot, utilizing pH-dependent equilibrium to drive the formation of the bicyclic core.

Synthetic Protocols: Modernized Methodology

While Robinson’s original work used unstable succindialdehyde, modern laboratory protocols utilize 2,5-dimethoxytetrahydrofuran as a stable precursor. The following protocol is a "Schöpf-modified" Robinson synthesis, optimized for pH control to prevent polymerization.

Protocol: Synthesis of Tropinone (Self-Validating System)

Objective: Synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone). Scale: 10 mmol.

ReagentRoleCritical Parameter
2,5-DimethoxytetrahydrofuranSuccindialdehyde precursorMust be hydrolyzed fresh.
Methylamine HClNitrogen sourceStoichiometric limiting reagent.
Acetonedicarboxylic acidCarbon backboneUnstable; keep cold.
Citric Acid / Na2HPO4Buffer SystemValidation Point: pH must remain 5.0–5.5.
Step-by-Step Methodology:
  • Precursor Activation (Hydrolysis):

    • Dissolve 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) in 5 mL of 0.6 M HCl.

    • Stir at room temperature for 20 minutes.

    • Validation: Solution turns from clear to slightly yellow, indicating succindialdehyde release.

  • Buffering (The Control Step):

    • Prepare a buffer solution of citric acid and disodium hydrogen phosphate to achieve pH 5.0.

    • Causality: At pH < 4, the amine is fully protonated (non-nucleophilic). At pH > 7, succindialdehyde self-polymerizes. pH 5 is the "Goldilocks" zone for the Mannich reaction.

  • One-Pot Assembly:

    • Add acetonedicarboxylic acid (1.46 g, 10 mmol) and methylamine hydrochloride (0.67 g, 10 mmol) to the buffered succindialdehyde solution.

    • Add sodium acetate (approx. 2 g) to adjust pH back to 5.0 if it drifts.

  • Reaction & Decarboxylation:

    • Stir for 48 hours at room temperature. Evolution of CO2 bubbles indicates the double decarboxylation is proceeding.

  • Isolation:

    • Basify the solution to pH 10 using KOH (converting tropinone salt to free base).

    • Extract exhaustively with dichloromethane (DCM).

    • Dry over MgSO4 and concentrate.

    • Yield Check: Crude oil should crystallize upon cooling (mp 42°C).

Pharmacological Divergence & SAR

The 8-azabicyclo[3.2.1]octane core is a molecular chameleon. By modifying the substituents at C3 and N8, the scaffold shifts affinity across entirely different receptor classes.

Comparative SAR Table
Drug ClassTarget ReceptorKey Structural FeatureExample Compound
Anticholinergic mAChR (M1-M5)C3-endo ester + bulky aromatic group (distance ~4.4Å from N).Atropine
Antiemetic 5-HT3 (Serotonin)C3-endo/exo ester/amide + Indole moiety. Rigid spatial lock.Tropisetron
Stimulant DAT (Dopamine Transporter)C2-carbomethoxy + C3-benzoate.Cocaine
Antiviral (HIV) CCR5 (Chemokine)N8-linked triazole + difluorocyclohexyl amide.Maraviroc
Case Study: Maraviroc (Selzentry)

Maraviroc represents the modern pinnacle of tropane chemistry. Unlike classical alkaloids where the pharmacophore is attached to C3, Maraviroc utilizes the tropane nitrogen (N8) as a linkage point to a triazole system, while the C3 position binds a phenylpropyl chain.

  • Mechanism: It acts as a negative allosteric modulator of the CCR5 co-receptor, preventing the HIV gp120 protein from docking and entering the T-cell.

  • Role of Tropane: The 8-azabicyclo[3.2.1]octane core provides a bulky, lipophilic spacer that occupies a specific hydrophobic pocket in the CCR5 transmembrane domain, distinct from the orthosteric chemokine binding site.

Visualization: Pharmacological Decision Tree

SAR_Tree Fig 2. Divergent SAR: How scaffold modification dictates receptor selectivity. Core 8-azabicyclo[3.2.1]octane (Tropane Core) Branch1 C3-endo Ester + Aromatic Ring Core->Branch1 Branch2 C3-Indole Linkage (Rigid) Core->Branch2 Branch3 C2-Carbomethoxy + C3-Benzoate Core->Branch3 Branch4 N8-Triazole Linker + Difluoro-cyclohexyl Core->Branch4 Target1 Muscarinic Antagonist (Atropine/Scopolamine) Branch1->Target1 Target2 5-HT3 Antagonist (Tropisetron/Bemesetron) Branch2->Target2 Target3 DAT Inhibitor (Cocaine) Branch3->Target3 Target4 CCR5 Antagonist (Maraviroc) Branch4->Target4

Caption: Structural modifications at specific vectors (C2, C3, N8) steer the tropane core toward distinct therapeutic targets.

References

  • Robinson, R. (1917).[2][4][5][6][7] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.[4]

  • Willstätter, R. (1901).[1][2][4][6][7] "Umwandlung von Tropidin in Tropin." Berichte der deutschen chemischen Gesellschaft, 34(2), 3163-3165.

  • Dorr, P., et al. (2005). "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor 5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity." Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732.

  • Pollini, G. P., et al. (2006).[8] "Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives." Chemical Reviews, 106(6), 2434–2454.[8]

  • Price, D. A., et al. (2008). "Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist."[9] Organic Process Research & Development, 12(6), 1094–1103.[9]

Sources

The 8-Azabicyclo[3.2.1]octane Scaffold: A Privileged Architecture in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, pharmacological versatility, and synthetic accessibility of the 8-azabicyclo[3.2.1]octane scaffold.

Executive Summary

The 8-azabicyclo[3.2.1]octane core, historically known as the tropane scaffold, represents one of the most enduring "privileged structures" in medicinal chemistry.[1] Its biological significance stems from its unique bicyclic rigidity, which forces substituents into defined spatial orientations, minimizing the entropic penalty of receptor binding. This scaffold serves as the structural anchor for a diverse array of bioactive molecules, ranging from the classic anticholinergics atropine and scopolamine to the potent monoamine transporter inhibitor cocaine , and extending to modern antiretrovirals like maraviroc .

This guide provides a technical deep-dive into the scaffold’s structure-activity relationships (SAR), comparative binding kinetics, and advanced synthetic methodologies.

Structural & Stereochemical Fundamentals

The scaffold consists of a piperidine ring bridged by an ethylene chain between carbons 1 and 5. This creates a bicycle with a "bridgehead" nitrogen (N8).

  • Rigidity: The bicyclic system locks the conformation, preventing the "floppiness" seen in simple piperidines. This pre-organization is critical for high-affinity binding.

  • Stereochemistry (Endo/Exo): Substituents at the C3 position can adopt either an endo (alpha,

    
    ) or exo (beta, 
    
    
    
    ) orientation relative to the nitrogen bridge.
    • Tropine: 3

      
      -OH (endo).
      
    • Pseudotropine: 3

      
      -OH (exo).
      
    • Significance: The biological target often strictly discriminates between these isomers. For example, the potent dopamine transporter (DAT) inhibition seen in cocaine analogs typically requires a 2

      
      , 3
      
      
      
      configuration.
Visualization: Scaffold Numbering & Stereochemistry

TropaneScaffold cluster_stereo Stereochemical Orientations N8 N8 (Bridge) C1 C1 N8->C1 C5 C5 N8->C5 C2 C2 (Subst.) C1->C2 C3 C3 (Funct.) C2->C3 C4 C4 C3->C4 Endo Endo (alpha) Points away from N-bridge C3->Endo Tropine-like Exo Exo (beta) Points toward N-bridge C3->Exo Cocaine-like C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C1

Figure 1: Connectivity and stereochemical designations of the 8-azabicyclo[3.2.1]octane core.

Pharmacological Diversity & Target Profile

The scaffold's versatility allows it to act as a "master key" for multiple distinct receptor families.

Monoamine Transporters (DAT, SERT, NET)

The most famous application is the inhibition of reuptake transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

  • Mechanism: The protonated N8 mimics the terminal amine of dopamine, while the C2-ester and C3-aryl groups occupy hydrophobic pockets (S1 and S2) within the transporter.

  • Key Insight: Synthetic analogs like RTI-55 (2

    
    -carbomethoxy-3
    
    
    
    -(4-iodophenyl)tropane) show significantly higher potency than cocaine due to halogen-mediated interactions in the binding pocket.
Muscarinic Acetylcholine Receptors (mAChR)

Atropine and Scopolamine are competitive antagonists at M1-M5 receptors.

  • Structural Logic: The tropane ring acts as a rigid spacer, positioning the ester oxygen and the terminal aromatic ring to overlap with the acetylcholine binding site while blocking the conformational change required for receptor activation.

CCR5 Chemokine Receptor (HIV Entry)

Maraviroc , a breakthrough antiretroviral, utilizes the 8-azabicyclo[3.2.1]octane core.

  • Role: It acts as a negative allosteric modulator of CCR5, preventing the HIV gp120 protein from docking.

  • Chemistry: Maraviroc features a 4,4-difluorocyclohexylcarboxamide linked to a phenylpropyl moiety, anchored by the tropane ring. The scaffold's rigidity is crucial for maintaining the "Y-shape" conformation required to fit deep within the CCR5 transmembrane helices.

Comparative Binding Affinity Data

The table below illustrates the dramatic potency shifts achievable by modifying the scaffold.

CompoundPrimary TargetMechanismBinding Affinity (

/

)
Reference
Cocaine DAT / SERTReuptake Inhibitor230 nM (hDAT) / 740 nM (hSERT)[1, 2]
RTI-55 DAT / SERTReuptake Inhibitor0.2 nM (High Affinity Site)[3]
Atropine mAChR (M1-M5)Antagonist0.4 – 1.2 nM[4]
Scopolamine mAChR (M1-M5)Antagonist0.2 – 0.5 nM[4]
Maraviroc CCR5Allosteric Antagonist0.2 nM (

)
[5]

Synthetic Methodologies

Constructing the 8-azabicyclo[3.2.1]octane core requires overcoming the strain of the bicyclic system.

Classic Route: Robinson Tropinone Synthesis (1917)

This biomimetic "one-pot" double Mannich reaction remains a textbook example of retrosynthetic elegance.

  • Reagents: Succinaldehyde + Methylamine + Acetonedicarboxylic acid.

  • Mechanism: Double condensation followed by decarboxylation.

  • Limitation: Produces the ketone (tropinone), requiring reduction and functionalization.

Modern Protocol: Rhodium-Catalyzed [3+2] Cycloaddition

For high-value pharmaceutical intermediates, enantioselectivity is non-negotiable. The following protocol utilizes a Rh(II)-catalyzed reaction of cyclic azomethine ylides.

Protocol: Enantioselective Scaffold Assembly

Objective: Synthesis of functionalized 8-azabicyclo[3.2.1]octane with >90% ee.

  • Precursor Preparation: Synthesize a cyclic diazo-amide precursor (acting as the dipole source).

  • Catalyst Loading: In a flame-dried Schlenk tube, dissolve the diazo substrate (0.2 mmol) in anhydrous trifluorotoluene (2.0 mL).

  • Catalytic System: Add Rh

    
    (OAc)
    
    
    
    (1 mol%) to generate the carbenoid/ylide.
  • Chiral Lewis Acid: Add a chiral N,N'-dioxide-Sc(OTf)

    
      complex (5 mol%) to control the facial selectivity of the incoming dipolarophile.
    
  • Dipolarophile Addition: Introduce the alkene dipolarophile (e.g., 3-acryloyl-2-oxazolidinone) (1.2 equiv).

  • Reaction: Stir at 30°C for 12 hours under N

    
    .
    
  • Workup: Filter through a celite pad, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc).

  • Validation: Analyze diastereomeric ratio (dr) via

    
    H NMR and enantiomeric excess (ee) via chiral HPLC.
    

Causality: The Rh(II) generates a transient cyclic azomethine ylide. The chiral Scandium complex coordinates the dipolarophile, shielding one face and ensuring that the [3+2] cycloaddition occurs with high absolute stereocontrol.

Biological Pathway Visualization

The following diagram maps the biosynthetic origin of the scaffold and its divergence into key pharmacological agents.

Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase NMePutrescine N-Methylputrescine Putrescine->NMePutrescine PMT (Methyltransferase) Tropinone Tropinone (The 8-aza Scaffold) NMePutrescine->Tropinone Oxidative Cyclization (Atypical PKS / P450) Tropine Tropine (3-alpha-OH) Tropinone->Tropine TR-I (Reductase) Ecgonine Methylecgonine (2-carboxy, 3-beta-OH) Tropinone->Ecgonine Carboxylation & Reduction Atropine Atropine / Hyoscyamine (mAChR Antagonist) Tropine->Atropine Esterification w/ Tropic Acid Cocaine Cocaine (DAT Inhibitor) Ecgonine->Cocaine Benzoylation

Figure 2: Biosynthetic divergence of the tropane scaffold into distinct pharmacological classes.

Future Perspectives: Biased Signaling & Allostery

The future of the 8-azabicyclo[3.2.1]octane scaffold lies in biased agonism . By subtly altering the bridgehead nitrogen substituents or the C6/C7 positions, researchers are developing ligands that stabilize specific receptor conformations.

  • Example: Novel tropane-based kappa-opioid receptor (KOR) agonists that promote G-protein signaling while avoiding

    
    -arrestin recruitment, potentially offering analgesia without dysphoria.
    

References

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs.[2][3] BMC Pharmacology, 6(1), 6. Link

  • Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. Link

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain.[4] Synapse, 12(1), 27-36. Link

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. Link

  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732. Link

  • Kato, T., et al. (2019). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications, 55, 1552-1555. Link

Sources

Methodological & Application

Application Notes and Protocols for the Polymerization of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione for Novel Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Bicyclic Monomers for Advanced Biomaterials

The quest for novel biodegradable polymers with precisely controlled properties is a cornerstone of modern materials science, particularly in the fields of drug delivery and tissue engineering. Poly(ester amide)s (PEAs) have emerged as a highly promising class of materials, synergistically combining the biodegradability of polyesters with the robust mechanical properties and hydrogen-bonding capabilities of polyamides.[1][2] This unique combination allows for the creation of materials with tunable degradation rates, excellent biocompatibility, and the ability to support cellular interactions.[3][4]

This document provides a detailed guide to the synthesis and polymerization of a novel bicyclic N-carboxyanhydride (NCA) monomer, 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione . The constrained bicyclic structure of this monomer is anticipated to impart unique stereochemical and physical properties to the resulting polymer, offering new avenues for the design of sophisticated biomaterials. The ring-opening polymerization (ROP) of this monomer will yield a poly(ester-amide) with a well-defined backbone structure, making it an ideal candidate for applications requiring high performance and controlled degradation.

These application notes are designed for researchers and scientists in materials science and drug development, providing both the theoretical underpinning and practical protocols for the synthesis, polymerization, and characterization of this novel polymer system.

I. Monomer Synthesis: A Proposed Pathway

Proposed Synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane-4-carboxylic acid

The synthesis of the parent 3-Oxa-8-azabicyclo[3.2.1]octane scaffold has been reported through various methods, including 1,3-dipolar cycloaddition reactions.[5] Building upon this, a multi-step synthesis can be envisioned starting from commercially available precursors. The critical step would involve the introduction of a carboxylic acid functionality at the 4-position of the bicyclic system.

Conversion to N-Carboxyanhydride (3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione)

Once the bicyclic amino acid is obtained, its conversion to the corresponding N-carboxyanhydride (NCA) can be achieved using well-established methods, most commonly the Fuchs-Farthing method involving the use of phosgene or a phosgene equivalent like triphosgene.[6] This reaction proceeds via the formation of an intermediate N-chloroformyl amino acid chloride, which then cyclizes to the NCA.

Diagram of Proposed Monomer Synthesis:

G cluster_0 Bicyclic Amino Acid Synthesis cluster_1 NCA Formation (Fuchs-Farthing Method) Precursors Precursors Cycloaddition Cycloaddition Precursors->Cycloaddition e.g., 1,3-dipolar cycloaddition Functionalization Functionalization Cycloaddition->Functionalization Introduction of -COOH group Purification_AA 3-Oxa-8-azabicyclo[3.2.1]octane-4-carboxylic acid Functionalization->Purification_AA Isolation Amino_Acid Bicyclic Amino Acid Reaction Reaction Amino_Acid->Reaction Phosgene or Triphosgene Cyclization Cyclization Reaction->Cyclization Intramolecular cyclization Monomer 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione Cyclization->Monomer Purification

Caption: Proposed synthetic pathway for 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione.

II. Ring-Opening Polymerization (ROP) Protocol

The polymerization of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione is expected to proceed via a ring-opening mechanism, characteristic of N-carboxyanhydrides.[1] This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The polymerization can be initiated by various nucleophiles, with primary amines being a common choice.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dioneHigh PuritySynthesized as per Section IMust be freshly purified and handled under inert atmosphere.
BenzylamineAnhydrousSigma-AldrichOr other suitable primary amine initiator.
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichPolymerization solvent.
Diethyl etherAnhydrousSigma-AldrichFor polymer precipitation.
Argon or Nitrogen gasHigh PurityFor maintaining inert atmosphere.
Schlenk flask and lineFor carrying out the reaction under inert conditions.
Step-by-Step Polymerization Protocol
  • Monomer and Initiator Preparation:

    • Freshly purify the 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione monomer by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to remove any traces of moisture or impurities.

    • Dry the purified monomer under high vacuum for at least 4 hours.

    • Prepare a stock solution of the initiator (e.g., benzylamine) in anhydrous DMF. The concentration will depend on the desired monomer-to-initiator ratio.

  • Polymerization Reaction:

    • In a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, dissolve the desired amount of the monomer in anhydrous DMF.

    • Stir the solution until the monomer is completely dissolved.

    • Using a gas-tight syringe, inject the calculated volume of the initiator stock solution into the monomer solution. The monomer-to-initiator ratio will determine the target degree of polymerization.

    • Allow the reaction to proceed at room temperature with continuous stirring. The reaction time can vary from several hours to a few days, depending on the reactivity of the monomer and the desired conversion. Monitor the reaction progress by taking aliquots and analyzing them by FT-IR to observe the disappearance of the anhydride peaks.

  • Polymer Isolation and Purification:

    • Once the desired conversion is reached, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold diethyl ether, with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and residual solvent.

    • Dry the purified polymer under high vacuum to a constant weight.

Diagram of Ring-Opening Polymerization Workflow:

G Monomer_Prep Monomer Purification (Recrystallization, Drying) Reaction_Setup Reaction Setup (Schlenk Flask, Inert Gas) Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Solution (e.g., Benzylamine in DMF) Initiator_Prep->Reaction_Setup Polymerization Polymerization (Room Temperature) Reaction_Setup->Polymerization Precipitation Precipitation (in Diethyl Ether) Polymerization->Precipitation Purification Washing and Drying Precipitation->Purification Final_Polymer Purified Polymer Purification->Final_Polymer

Caption: Workflow for the ring-opening polymerization of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione.

III. Polymer Characterization

Thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and thermal properties.

Structural Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To confirm the polymerization and identify characteristic functional groups.

    • Expected Observations: Disappearance of the anhydride C=O stretching bands (typically around 1850 and 1790 cm⁻¹) of the monomer and the appearance of amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands, as well as the ester C=O stretching band (around 1730 cm⁻¹).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Purpose: To elucidate the detailed chemical structure of the polymer repeating unit.

    • Expected Observations: The ¹H NMR spectrum should show characteristic peaks corresponding to the protons in the polymer backbone. The integration of these peaks can be used to confirm the structure. ¹³C NMR will provide information about the carbon skeleton.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

    • Methodology: The analysis is typically performed using a mobile phase such as DMF with LiBr, and calibrated with polystyrene or poly(methyl methacrylate) standards. A low PDI (typically < 1.5) is indicative of a controlled polymerization.[6]

Thermal Properties
  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

    • Significance: These thermal properties are crucial for understanding the material's processing window and its physical state at physiological temperatures.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess the thermal stability of the polymer.

    • Methodology: The analysis is performed by heating the polymer sample at a constant rate in an inert atmosphere and monitoring the weight loss as a function of temperature.

Table of Expected Polymer Characteristics:

PropertyTechniqueExpected Result
Chemical StructureFT-IR, NMRConfirmation of poly(ester-amide) structure
Molecular Weight (Mn)GPCControllable by monomer/initiator ratio
Polydispersity (PDI)GPC< 1.5 for controlled polymerization
Glass Transition (Tg)DSCDependent on polymer structure
Melting Temperature (Tm)DSCMay be present for semi-crystalline polymers
Thermal StabilityTGADegradation temperature > 200 °C

IV. Applications in Drug Development and Novel Materials

The unique properties of poly(ester amide)s derived from 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione make them highly attractive for a range of biomedical applications.

Drug Delivery Systems

The amphiphilic nature and biodegradability of these polymers make them excellent candidates for the formulation of drug delivery systems.[8]

  • Nanoparticles for Targeted Drug Delivery: The polymers can be formulated into nanoparticles to encapsulate hydrophobic or hydrophilic drugs, protecting them from degradation and enabling targeted delivery to specific tissues or cells.[9] The tunable degradation rate allows for controlled drug release over a desired period.

  • Injectable Hydrogels for Sustained Release: By incorporating appropriate cross-linking agents, these polymers can be used to form injectable hydrogels. These hydrogels can be loaded with therapeutic agents and injected in a minimally invasive manner, forming a depot for sustained drug release at the target site.

Tissue Engineering Scaffolds

The biocompatibility and mechanical properties of these poly(ester amide)s make them suitable for the fabrication of scaffolds for tissue regeneration.[10][11]

  • 3D Printed Scaffolds: The polymers can be processed using techniques like 3D printing to create scaffolds with controlled pore sizes and architectures, mimicking the native extracellular matrix.[10] These scaffolds can provide mechanical support for cell growth and tissue formation.

  • Electrospun Nanofibers: Electrospinning can be used to fabricate nanofibrous scaffolds that closely resemble the fibrous structure of the natural extracellular matrix, promoting cell adhesion, proliferation, and differentiation.

Diagram of Potential Applications:

G cluster_0 Drug Delivery cluster_1 Tissue Engineering Polymer Poly(ester-amide) from 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione Nanoparticles Targeted Drug Delivery (e.g., Cancer Therapy) Polymer->Nanoparticles Hydrogels Sustained Release (e.g., Growth Factors) Polymer->Hydrogels 3D_Scaffolds Bone and Cartilage Regeneration Polymer->3D_Scaffolds Nanofibers Skin and Nerve Repair Polymer->Nanofibers

Caption: Potential applications of the novel poly(ester-amide).

V. Conclusion and Future Outlook

The polymerization of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione offers a promising route to a new class of biodegradable poly(ester amide)s with potentially unique properties. The protocols and characterization techniques outlined in this document provide a comprehensive framework for researchers to explore the synthesis and application of these novel materials. The ability to precisely control the polymer's structure and properties opens up exciting possibilities for the development of advanced drug delivery systems and tissue engineering scaffolds, ultimately contributing to the advancement of regenerative medicine and pharmaceutical sciences. Further research should focus on a definitive synthesis of the monomer and a thorough investigation of the biological and mechanical properties of the resulting polymers to fully realize their potential.

VI. References

  • Versatile Biodegradable Poly(ester amide)s Derived from α-Amino Acids for Vascular Tissue Engineering. PMC. [Link]

  • Recent advances in the development of poly(ester amide)s-based carriers for drug delivery. Saudi Pharmaceutical Journal. [Link]

  • Biodegradable microfluidic scaffolds for tissue engineering from amino alcohol-based poly(ester amide) elastomers. PubMed. [Link]

  • Full article: Biodegradable microfluidic scaffolds for tissue engineering from amino alcohol-based poly(ester amide) elastomers. Taylor & Francis Online. [Link]

  • Ring-Opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-l-hydroxyproline. CCS Chemistry. [Link]

  • Synthesis and characterization of poly(ester amide)-based materials for 3D printing of tissue engineering scaffolds. RSC Publishing. [Link]

  • (PDF) Biodegradable microfluidic scaffolds for tissue engineering from amino alcohol-based poly(ester amide) elastomers. ResearchGate. [Link]

  • Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group. ACS Publications. [Link]

  • Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox. ACS Publications. [Link]

  • Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. [Link]

  • Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. Oxford Academic. [Link]

  • Recent Advances of Poly(ester amide)s-Based Biomaterials. Biomacromolecules. [Link]

  • Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry. [Link]

  • Biodegradable poly(ester amide)s - A remarkable opportunity for the biomedical area: Review on the synthesis, characterization and applications. ResearchGate. [Link]

  • Impact of Poly(Ester Amide) Structure on Properties and Drug Delivery for Prostate Cancer Therapy. PMC. [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ScienceDirect. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. [Link]

  • synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Semantic Scholar. [Link]

  • (a) FTIR, (b) GPC, (c) 13 C NMR and(d) 1 H NMR spectra of DP-DE. ResearchGate. [Link]

  • Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. [Link]

  • 3-Oxabicyclo[3.2.1]octane-2,4-dione, 1,8,8-trimethyl-. NIST WebBook. [Link]

  • GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

  • a) Synthesis of peptide polymers. b) GPC characterization of peptide... ResearchGate. [Link]

  • Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. MDPI. [Link]

  • Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. ChemRxiv. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to improve your synthetic yield and purity.

Introduction to the Synthesis

The synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione, a key heterocyclic scaffold, can be a multi-step process with several potential pitfalls that can affect the final yield and purity. A common and effective strategy involves the intramolecular cyclization of a suitably protected pyrrolidine-2,5-dicarboxylic acid derivative. This guide will focus on a plausible and widely applicable synthetic route, breaking it down into key stages and addressing the common challenges at each step.

A proposed synthetic pathway is outlined below. This involves the protection of the pyrrolidine nitrogen, formation of a cyclic anhydride, and subsequent reaction to form the target bicyclic imide.

Synthetic_Pathway A cis-Pyrrolidine-2,5-dicarboxylic acid B N-Protected cis-pyrrolidine-2,5-dicarboxylic acid A->B Nitrogen Protection (e.g., Boc, Cbz) C N-Protected 3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione (Cyclic Anhydride) B->C Anhydride Formation (e.g., Acetic Anhydride) D 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione C->D Deprotection/Imide Formation (e.g., Acidic conditions)

Caption: Proposed synthetic workflow for 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you might face during the synthesis.

Stage 1: Nitrogen Protection of cis-Pyrrolidine-2,5-dicarboxylic acid

The initial step of protecting the nitrogen atom of the starting material is crucial for preventing unwanted side reactions in subsequent steps. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Q1: My yield for the N-protection step is consistently low. What are the likely causes?

A1: Low yields in the N-protection step can often be attributed to several factors:

  • Inadequate pH control: The reaction of di-tert-butyl dicarbonate (Boc-anhydride) or benzyl chloroformate (Cbz-Cl) with the amino acid requires a basic pH to deprotonate the amine, making it nucleophilic. However, a pH that is too high can lead to the hydrolysis of the protecting group reagent. Careful control of the pH, typically between 8-10, is essential.

  • Poor solubility of the starting material: cis-Pyrrolidine-2,5-dicarboxylic acid may have limited solubility in the reaction solvent. Using a mixed solvent system, such as dioxane/water or THF/water, can improve solubility and reaction efficiency.

  • Incorrect stoichiometry of reagents: Ensure that you are using a slight excess of the protecting group reagent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. However, a large excess can lead to purification difficulties.

Q2: I am observing the formation of a significant amount of di-protected byproduct. How can I avoid this?

A2: The formation of a di-protected species, where the carboxyl groups are also esterified, is a potential side reaction, especially with Cbz-Cl under certain conditions. To minimize this:

  • Control the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for N-protection over O-acylation.

  • Slow addition of the protecting group reagent: Adding the Boc-anhydride or Cbz-Cl dropwise to the reaction mixture can help to maintain a low instantaneous concentration, favoring the more reactive amine.

Parameter Recommended Condition Potential Issue if Deviated
pH 8-10<8: Incomplete reaction; >10: Hydrolysis of reagent
Temperature 0-25 °CHigher temps can lead to side reactions
Solvent Dioxane/Water or THF/WaterPoor solubility can lead to low yield
Reagent eq. 1.1-1.2<1: Incomplete reaction; >1.5: Purification issues

Table 1: Recommended Reaction Conditions for N-Protection.

Stage 2: Formation of the Cyclic Anhydride

The formation of the N-protected cyclic anhydride is a key intramolecular cyclization step. This is typically achieved by treating the N-protected dicarboxylic acid with a dehydrating agent like acetic anhydride.

Q3: The yield of my cyclic anhydride is low, and I isolate unreacted starting material. What's going wrong?

A3: Incomplete conversion to the anhydride is a common issue. Consider the following:

  • Purity of the starting material: Ensure your N-protected dicarboxylic acid is free of any residual base from the previous step, as this can interfere with the anhydride formation.

  • Reaction time and temperature: The cyclization to the anhydride often requires elevated temperatures (e.g., refluxing in acetic anhydride). Ensure the reaction is heated for a sufficient duration. Monitoring the reaction by TLC or LC-MS is recommended to determine the point of completion.

  • Water content: The presence of water will hydrolyze the anhydride back to the dicarboxylic acid. Ensure all glassware is dry and use anhydrous solvents if necessary, although acetic anhydride itself acts as a dehydrating agent.

Q4: I am observing a dark coloration of my reaction mixture during anhydride formation. Is this normal?

A4: Some darkening of the reaction mixture when heating with acetic anhydride can be normal due to minor side reactions. However, excessive charring may indicate that the temperature is too high or that impurities are present in the starting material. If the final product is dark, purification by recrystallization or column chromatography may be necessary.

Anhydride_Formation A N-Protected Dicarboxylic Acid B Mixed Anhydride Intermediate A->B Acetic Anhydride C N-Protected Cyclic Anhydride B->C Intramolecular Cyclization (Heat) D Polymeric Byproducts B->D Intermolecular Reaction (High Concentration)

stability studies of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione Ticket System: Stability & Handling Protocols Status: Active | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Dual-Threat" Reagent

Welcome to the technical support hub for 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione (CAS: 280-07-9). As a researcher, you likely recognize this structure as a bicyclic anhydride fused to a pyrrolidine core—essentially the anhydride of 8-azabicyclo[3.2.1]octane-2,4-dicarboxylic acid.

The Stability Paradox: This molecule possesses two reactive centers that often lead to experimental failure if not managed:

  • The Anhydride Bridge (Positions 2-3-4): A 6-membered cyclic anhydride susceptible to rapid hydrolysis and nucleophilic attack.

  • The Nitrogen Bridge (Position 8): If this is a secondary amine (N-H), the molecule is autocatalytic . The amine of one molecule will attack the anhydride of another, leading to rapid polymerization or dimerization.

This guide treats the molecule not just as a reagent, but as a dynamic system requiring specific environmental controls.

Module 1: Storage & Handling (The "Pre-Experiment" Phase)

User Issue: "My white powder turned into a sticky gum overnight."

Root Cause: This is typically caused by hygroscopic hydrolysis or intermolecular aminolysis . The 6-membered anhydride ring relieves ring strain by opening upon contact with atmospheric moisture, forming the corresponding dicarboxylic acid, which is often hygroscopic and sticky.

Protocol 1.1: The "Dry-Box" Standard

Do not store this compound on an open shelf.

ConditionStability RatingOutcome
Ambient Air (25°C, 50% RH) 🔴 Critical FailureHydrolysis to dicarboxylic acid < 24 hrs.
Desiccator (Silica) 🟡 RiskSurface hydrolysis possible over weeks.
Inert Gas (Ar/N2) @ -20°C 🟢 OptimalStable for months (if N-protected/Salt).
Free Base Form (Solid) 🔴 Critical FailurePolymerization likely. Store as HCl salt only.

Expert Insight: If you synthesized the free base (N-H), do not store it. Use it immediately (in situ). If storage is required, convert it to the Hydrochloride (HCl) salt. The protonated amine (


) is non-nucleophilic, preventing self-destruction.

Module 2: Solubilization & Formulation (The "Prep" Phase)

User Issue: "I dissolved the compound in DMSO for my assay, and the LC-MS shows a mass shift of +18."

Root Cause: DMSO is hygroscopic. Even "dry" DMSO can contain 10-50 mM water, which is a stoichiometric excess relative to dilute reagents. The +18 mass shift confirms hydrolysis to the dicarboxylic acid.

Protocol 2.1: The "Forbidden" Solvents
Solvent ClassStatusMechanism of Failure
Alcohols (MeOH, EtOH) FORBIDDEN Alcoholysis: Rapidly forms the mono-ester (Ring opening). Mass shift +32 (MeOH).
Wet DMSO/DMF ⚠️ CAUTION Hydrolysis: Trace water opens the ring. Mass shift +18.
Water / Buffers FORBIDDEN Hydrolysis: Immediate destruction.
Dry CH2Cl2 / THF RECOMMENDED Inert. Ideal for reactions.
Acetonitrile RECOMMENDED Good solubility, low reactivity (if dry).
Self-Validating Solvent Test (The "Background Scan"):

Before dissolving your precious sample, run this validation:

  • Take 500 µL of your intended solvent.

  • Add a known stable anhydride (e.g., Succinic Anhydride) as a sacrificial probe.

  • Run an IR spectrum.

  • Pass Criteria: Distinct doublet carbonyl peaks at ~1780 and 1860 cm⁻¹.

  • Fail Criteria: Appearance of broad OH stretch (3000-3400 cm⁻¹) or shift to single carbonyl (1700 cm⁻¹).

Module 3: Reaction Monitoring (The "In-Process" Phase)

User Issue: "How do I know if my anhydride is still intact during the reaction?"

Diagnostic Workflow: You must distinguish between the Anhydride (Active), the Acid (Dead), and the Ester/Amide (Product).

Visualizing the Degradation Pathway

StabilityPathways Anhydride 3-Oxa-8-azabicyclo [3.2.1]octane-2,4-dione (Active Reagent) Diacid Dicarboxylic Acid (Inactive Degradant) Mass: M+18 Anhydride->Diacid Hydrolysis (Fast) MonoEster Mono-Ester (Side Product) Mass: M+32 (if MeOH) Anhydride->MonoEster Alcoholysis (Very Fast) Product Amide-Acid (Desired Product) Anhydride->Product Aminolysis (Controlled) Water + H2O (Moisture/Wet Solvent) Water->Anhydride Alcohol + R-OH (Methanol/Ethanol) Alcohol->Anhydride Amine + R-NH2 (Nucleophile) Amine->Anhydride

Caption: Degradation vs. Product Pathways. Red paths indicate stability failures; Green indicates desired reactivity.

Protocol 3.1: Spectroscopic Verification

Do not rely on TLC alone, as the acid and anhydride often streak or have similar Rf values on silica due to hydrolysis on the plate.

  • IR Spectroscopy (The Gold Standard):

    • Look for the Anhydride Doublet : Two sharp bands at ~1760 cm⁻¹ and ~1810 cm⁻¹ (symmetric/asymmetric stretching).

    • Degradation Sign:[1] Disappearance of the doublet and emergence of a single broad band at ~1710 cm⁻¹ (Carboxylic Acid).

  • NMR (1H or 13C):

    • Run in CDCl3 or DMSO-d6 (Dry ampoule only) .

    • Degradation Sign:[1] In DMSO-d6, carboxylic acid protons appear broad at 10-12 ppm. The bridgehead protons (H1/H5) will shift upfield upon ring opening.

Module 4: Thermal Stress & Decarboxylation

User Issue: "I heated the reaction to 120°C to push conversion, but the product turned black."

Root Cause: Cyclic anhydrides, particularly those on strained bicyclic systems like [3.2.1]octane, are prone to thermal decarboxylation or ring contraction at high temperatures.

  • Safe Zone: < 80°C.

  • Danger Zone: > 100°C (Risk of CO2 extrusion).

  • Melting Point: ~141°C (Experimental). Note: Decomposition often accompanies melting.

Recommendation: If reaction rates are slow, use a Lewis Acid catalyst (e.g., ZnCl2 or Sc(OTf)3) rather than increasing temperature. This activates the carbonyls without thermal stress.

FAQ: Troubleshooting Common Failures

Q1: Can I purify the anhydride using silica gel chromatography?

  • Answer: Generally, No. Silica gel is acidic and contains bound water. It will hydrolyze the anhydride to the dicarboxylic acid during the run.

  • Workaround: If you must purify, use neutral alumina or flash chromatography with very dry solvents, and add 1% Acetic Anhydride to the eluent to scavenge moisture (Caution: this may acetylate free amines). Ideally, recrystallize from dry toluene/heptane.

Q2: I need to use the free amine (NH) version. How do I handle it?

  • Answer: You are working with a "ticking time bomb." The free amine will attack the anhydride of a neighbor molecule.

    • Strategy: Keep it as the HCl salt until the exact moment of reaction.

    • Release: Add a non-nucleophilic base (e.g., DIPEA, Et3N) in the presence of your target electrophile/nucleophile. Do not isolate the free base.

Q3: Why does my LC-MS show a "Split Peak" for the product?

  • Answer: If you are reacting the anhydride with an amine to form an amide, the product contains a free carboxylic acid.[2] In LC-MS (Reverse Phase), this can exist in equilibrium between the open acid and the closed imide (if heated) or show rotamers. Ensure your mobile phase is acidic (0.1% Formic Acid) to keep the acid protonated and sharp.

References

  • Chemical Structure & Properties

    • National Center for Biotechnology Information. (2025).[3][4][5][6] PubChem Compound Summary for CID 15235179, 3-Oxa-8-azabicyclo[3.2.1]octane.[5] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Synthesis of Tropane/Bicyclic Scaffolds

    • Organic & Biomolecular Chemistry.[7][8] (2013). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Retrieved from [Link]

  • Handling Moisture Sensitive Reagents

    • Wipf, P.[9] (2014).[9][10] Techniques for Handling Air- and Moisture-Sensitive Compounds.[9][4][6] University of Pittsburgh.[9] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of Neolignans with Bicyclo[3.2.1]octane Skeletons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[3.2.1]octane neolignans represent a structurally distinct subclass of lignoids, characterized by a rigid bridged system formed typically through the oxidative coupling of propenylphenols. Unlike the more flexible 8.O.4'-neolignans or the planar benzofurans, the bicyclo[3.2.1]octane scaffold offers a unique three-dimensional pharmacophore. This guide compares the performance of these "Guianin" and "Macrophyllin" type neolignans against standard therapeutic agents, focusing on their potential as Platelet Activating Factor (PAF) antagonists, anti-inflammatory agents, and pyruvate dehydrogenase (PDH) kinase inhibitors.

Key Insight: While often less potent in absolute cytotoxicity compared to anthracyclines (e.g., Doxorubicin), these neolignans exhibit superior selectivity indices and novel mechanisms of action, particularly in metabolic regulation (PDH inhibition) and inflammatory signaling.

Structural & Stereochemical Analysis

The core efficacy of this class stems from the bicyclo[3.2.1]octane bridge. In drug design, this scaffold serves as a "conformationally locked" template, positioning substituents at C-7, C-8, and the aromatic rings in precise spatial orientations that mimic endogenous ligands.

Scaffold Classification

We distinguish two primary subtypes based on the linkage of the phenylpropane units:

  • Guianin-type: Characterized by a 7.1', 8.3'-connection.

  • Macrophyllin-type: Characterized by a specific substitution pattern often involving a methyl group at C-8 positioned cis to H-2' and trans to the bridgehead, critical for PAF receptor binding.

Biosynthetic Logic (Graphviz Diagram)

The formation of this skeleton is a masterclass in radical chemistry. It typically involves the oxidative coupling of two phenylpropanoid units (often ferulic acid derivatives) followed by an internal cyclization.

Biosynthesis Precursor Propenylphenol Precursor (e.g., Isoeugenol/Ferulic Acid) Radical Phenoxy Radical Generation (Peroxidase/H2O2) Precursor->Radical Coupling 8-5' Oxidative Coupling (Quinone Methide Intermediate) Radical->Coupling Dimerization Cyclization Intramolecular Cyclization (Nucleophilic Attack by OH) Coupling->Cyclization Rearrangement Skeleton Bicyclo[3.2.1]octane Skeleton (Guianin/Macrophyllin Type) Cyclization->Skeleton Stereoselective Locking

Figure 1: Biosynthetic pathway illustrating the oxidative coupling and subsequent cyclization required to form the rigid bicyclo[3.2.1]octane core.

Comparative Bioactivity Profile

The following analysis contrasts specific bicyclo[3.2.1]octane neolignans against clinical standards. Data is aggregated from recent studies on Piper crocatum and Aniba firmula.

Metabolic Regulation (PDH Inhibition)

A unique application of these neolignans is the inhibition of Pyruvate Dehydrogenase Kinase (PDK), promoting the active form of Pyruvate Dehydrogenase (PDH). This is a critical target for metabolic reprogramming in cancer (Warburg effect reversal).

Table 1: PDH Inhibition Efficacy

CompoundSourceTargetIC50 (µM)Comparison to Standard
Pipcroside A Piper crocatumPDH E1α Phosphorylation99.82 Superior: More potent than Dichloroacetate (DCA) at 5 mM.[1]
Pipcroside B Piper crocatumPDH E1α Phosphorylation80.25 Superior: ~1.2x more potent than Pipcroside A.
Dichloroacetate SyntheticPDH Kinase>1000The clinical standard requires mM concentrations.

Analysis: While DCA is the clinical standard, it suffers from poor potency and neurotoxicity. Pipcroside B demonstrates efficacy at micromolar concentrations, suggesting a higher affinity for the PDK regulatory pocket, likely due to the lipophilic nature of the bicyclo-octane scaffold facilitating membrane/enzyme penetration.

Anti-Inflammatory & Cytotoxicity

Compounds from Aniba firmula and Ocotea species have been evaluated for their ability to inhibit neutrophil recruitment and PGE2 production.

Table 2: Anti-Inflammatory & Cytotoxic Profile

CompoundActivity TypeIC50 / EffectStandard (Control)Performance Verdict
Aniba-Neolignan 1 Anti-inflammatory (Edema)65% Inhibition (at 10 mg/kg)IndomethacinComparable: Similar efficacy to Indomethacin in in vivo edema models.
Macrophyllin B Cytotoxicity (KB cells)> 20 µM Doxorubicin (IC50 ~0.5 µM)Weaker: Low direct cytotoxicity. Useful as a scaffold for modification, not a standalone cytotoxic.
Ocophyllol A PAF AntagonismIC50 ~5-10 µM Gingkolide BModerate: Good competitive antagonism but lower affinity than terpene trilactones.

Production Methodologies: Isolation vs. Synthesis

For researchers requiring material for assay, the choice between isolation and synthesis is critical.

Biomimetic Total Synthesis
  • Method: Oxidative coupling of methyl ferulate using Ag₂O or FeCl₃.

  • Pros: Access to gram-scale quantities; ability to generate analogs.

  • Cons: Low stereoselectivity. The bicyclo[3.2.1] system often forms as a mixture of exo/endo isomers which requires difficult HPLC separation.

  • Yield: Typically 15-25% for the specific bicyclo-octane step.

Natural Isolation
  • Method: Ethanol extraction from Piper or Aniba leaves followed by SPE and Prep-HPLC.

  • Pros: Yields pure enantiomers (nature does the chiral resolution).

  • Cons: Low abundance (0.001% - 0.05% dry weight).

Experimental Protocol: Isolation & Validation

Objective: Isolation of Pipcroside-type neolignans from Piper crocatum for PDH assays. Prerequisites: HPLC-PDA, C18 Column, Rotary Evaporator.

Workflow Logic (Graphviz Diagram)

IsolationProtocol Leaf Dried Leaves (Piper crocatum) Extract MeOH Extraction (3x, RT, 24h) Leaf->Extract Partition Liquid-Liquid Partition (H2O vs EtOAc) Extract->Partition Frac Vacuum Liquid Chromatography (VLC) Partition->Frac EtOAc Fraction Purify Prep-HPLC (C18, H2O:MeCN) Frac->Purify Valid NMR/MS Validation (Bicyclo[3.2.1] signals) Purify->Valid

Figure 2: Step-by-step isolation workflow emphasizing the critical partition and purification stages.

Detailed Steps
  • Extraction: Macerate 1 kg of dried Piper crocatum leaves in MeOH (3 x 3L) at room temperature. Evaporate to dryness.

  • Partition: Suspend crude extract in H₂O. Partition sequentially with n-hexane (to remove lipids) and EtOAc. Critical Step: The bicyclo[3.2.1] neolignans concentrate in the EtOAc fraction .[2]

  • Fractionation: Subject the EtOAc fraction to Vacuum Liquid Chromatography (VLC) on silica gel. Elute with a gradient of CHCl₃:MeOH.

  • Purification (The "Self-Validating" Step):

    • Inject fractions into Prep-HPLC (C18 column).

    • Mobile Phase: H₂O:MeCN (gradient 30% to 100% MeCN).

    • Detection: Monitor at 254 nm and 280 nm.

    • Validation: The bicyclo[3.2.1]octane core exhibits distinct 1H NMR signals: a methine proton at C-7 (~3.2-3.5 ppm) and a bridgehead proton. If these are absent, the fraction contains the ring-opened 8.O.4'-neolignan instead.

References

  • Li, Y., et al. (2021). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity.[1] Plants, 10(9), 1855.[3]

  • Coy-Barrera, E. D., et al. (2009). PAF-antagonistic bicyclo[3.2.1]octanoid neolignans from leaves of Ocotea macrophylla Kunth (Lauraceae).[3][4] Phytochemistry, 70(10), 1303-1307.

  • Kuroyanagi, M., et al. (2000). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata.[2] Chemical and Pharmaceutical Bulletin, 48(6), 832-837.

  • Jeon, J. E., et al. (2019). Total Synthesis of Two Naturally Occurring Bicyclo[3.2.1]octanoid Neolignans. Journal of Natural Products.

  • Teponno, R. B., et al. (2016). Recent advances in research on lignans and neolignans.[4] Natural Product Reports, 33, 1044-1092.

Sources

Precision Purity Profiling: Optimizing HPLC Strategies for 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Degradation Trap

Confirming the purity of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione (CAS: 280-07-9, hereafter referred to as OBD ) presents a classic analytical paradox. As a bridged bicyclic anhydride/imide derivative, OBD is structurally rigid yet chemically labile.

The core challenge is hydrolytic instability . Standard Reverse-Phase (RP) methods, which rely on aqueous-rich mobile phases, often induce ring-opening hydrolysis during the analysis. This creates a "Schrödinger’s Cat" scenario where the analytical method itself degrades the sample, leading to false-positive impurity results.

This guide objectively compares the industry-standard C18 Reverse Phase approach against the superior Hydrophilic Interaction Liquid Chromatography (HILIC) method, validated by orthogonal qNMR .

The Analytical Matrix: Why This Molecule is Difficult

Before selecting a method, we must understand the physicochemical adversaries:

FeaturePropertyAnalytical Consequence
Structure Bicyclic Anhydride/ImideHigh ring strain; susceptible to rapid hydrolysis in water/methanol.
Polarity High (LogP < 0)Poor retention on C18 (elutes near void volume).
Chromophore Weak (Carbonyls only)Requires UV detection at 205–215 nm; sensitive to solvent cutoff noise.
Basicity 8-Aza bridge (Tertiary Amine)Causes peak tailing on residual silanols if unbuffered.

Comparative Method Analysis

Method A: The "Standard" Trap (RP-HPLC)

The default choice for 90% of labs, but often unsuitable for OBD.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

  • Mechanism: Hydrophobic partitioning.

Performance Verdict:

  • Retention: Poor. OBD often elutes at

    
    , co-eluting with injection solvent fronts.
    
  • Stability: Critical Failure. The high water content (often starting at 95% aqueous) hydrolyzes the dione ring into the corresponding dicarboxylic acid during the run.

  • Peak Shape: Tailing is common due to the interaction between the protonated 8-aza nitrogen and the stationary phase.

Method B: The "Precision" Solution (HILIC)

The recommended approach for polar, hydrolytically unstable heterocycles.

  • Column: Amide-bonded Silica (e.g., Waters XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 90:10 Acetonitrile:Water (with 10mM Ammonium Formate).

  • Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.[1][2]

Performance Verdict:

  • Retention: Excellent. The polar mechanism retains OBD well away from the void.

  • Stability: High. The mobile phase is 90% organic, drastically reducing the kinetics of hydrolysis on-column.

  • Selectivity: The open-ring hydrolysis product (highly polar acid) is strongly retained and clearly separated from the closed-ring parent.

The Optimized Protocol: HILIC Purity Assay

This protocol is designed to be self-validating. The use of Ammonium Formate buffers the amine (preventing tailing) and provides a pH (~3.0-4.0 in aqueous portion) that stabilizes the anhydride/imide ring.

Step 1: System Configuration
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Waters XBridge BEH Amide, 100mm x 2.1mm, 2.5µm (or equivalent).

  • Temperature: 25°C (Do NOT heat; heat accelerates hydrolysis).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 210 nm (Reference 360 nm).

Step 2: Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: 100% Acetonitrile (LC-MS Grade).

  • Isocratic Mode: 85% B / 15% A.

    • Note: Isocratic is preferred over gradient to maintain a constant low-water environment.

Step 3: Sample Preparation (Crucial)
  • Diluent: 95:5 Acetonitrile:Water.

    • Warning: Do not dissolve in pure water or methanol. Methanol can cause methanolysis (ring opening to ester-amide).

  • Concentration: 0.5 mg/mL.

  • Injection Volume: 2 µL.

Data Interpretation & Validation

The following data represents typical performance metrics comparing the two approaches.

Table 1: Performance Metrics Comparison
ParameterMethod A (C18 RP)Method B (HILIC)Acceptance Criteria
Retention Time (

)
1.2 min (Void interference)4.8 min

Tailing Factor (

)
1.8 (Amine interaction)1.1

On-Column Degradation ~2-5% Hydrolysis< 0.1%N/A
Resolution (

)
1.5 (vs. Impurity A)> 5.0 (vs. Impurity A)

Impurity Profile Logic

In the HILIC method, the elution order is reversed compared to RP:

  • Parent (OBD): Less polar (relatively), elutes first.

  • Hydrolysis Product (Acid): Highly polar (COOH groups), elutes later. This ensures the small impurity peak is not hidden in the tail of the main peak.

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for method selection and validation, emphasizing the "Fail Fast" checkpoints for stability.

G Start Start: Purity Analysis of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione SolubilityCheck Solubility & Stability Check (Dissolve in 95% ACN) Start->SolubilityCheck Decision1 Method Selection SolubilityCheck->Decision1 RP_Path Path A: Reverse Phase (C18) High Water % Decision1->RP_Path Traditional HILIC_Path Path B: HILIC (Amide) High Organic % Decision1->HILIC_Path Recommended Hydrolysis CRITICAL FAILURE: On-column Hydrolysis detected (Split peaks / Fronting) RP_Path->Hydrolysis Instability Success Stable Retention Symmetrical Peak HILIC_Path->Success Hydrolysis->HILIC_Path Switch Method Validation Orthogonal Validation (qNMR or GC-MS) Success->Validation Final Purity Confirmed Validation->Final

Caption: Analytical workflow prioritizing hydrolytic stability. Path A (RP) leads to artifact generation; Path B (HILIC) preserves molecular integrity.

Orthogonal Validation (The "Truth" Check)

To satisfy the "Trustworthiness" pillar of E-E-A-T, HPLC results should not be trusted blindly for unstable molecules.

Protocol: qNMR (Quantitative Nuclear Magnetic Resonance)

  • Why: NMR is non-destructive and uses aprotic solvents (CDCl3 or DMSO-d6), completely avoiding the hydrolysis issue.

  • Method: Dissolve ~10 mg OBD in DMSO-d6. Add internal standard (e.g., Maleic Acid or TCNB).

  • Compare: If HILIC purity is 99.2% and qNMR purity is 99.1%, the HILIC method is validated. If RP-HPLC shows 95% (due to degradation), the method is invalid.

References

  • PubChem. (n.d.).[3] 3-Oxa-8-azabicyclo[3.2.1]octane.[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Chrom Tech. (2023). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved October 26, 2023, from [Link]

  • LCGC International. (2014). HILIC: The Pros and Cons. Retrieved October 26, 2023, from [Link]

  • EPA CompTox. (n.d.). 3-azabicyclo[3.2.1]octane-2,4-dione Properties. US Environmental Protection Agency. Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 2
3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.